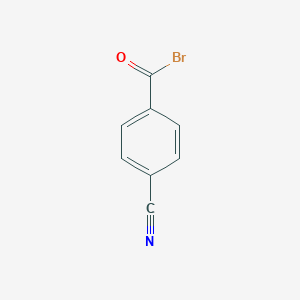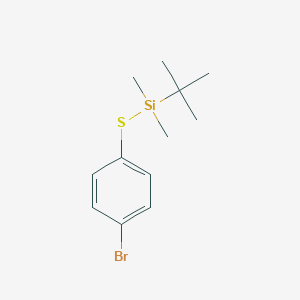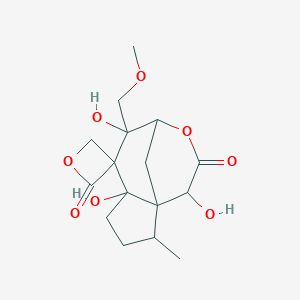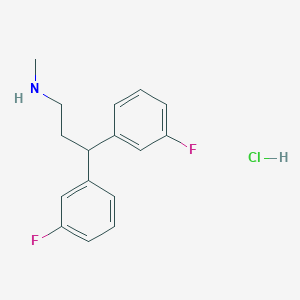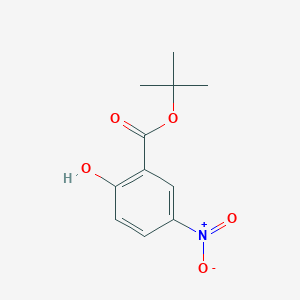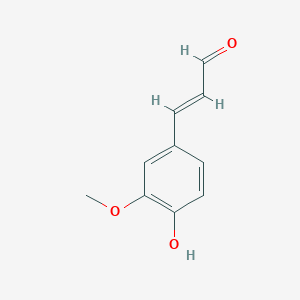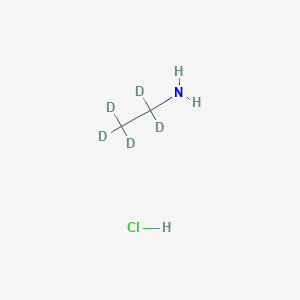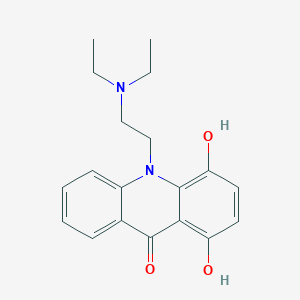
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, also known as DHEA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. DHEA is a synthetic derivative of acridine, a heterocyclic organic compound that has been studied for its anti-cancer and anti-inflammatory effects. In
科学研究应用
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of cancer and inflammation.
生化和生理效应
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has also been shown to have anti-viral effects and may be useful in the treatment of viral infections.
实验室实验的优点和局限性
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone, which could lead to the development of new therapeutic agents. Additionally, the potential use of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone in the treatment of neurodegenerative diseases and viral infections warrants further investigation.
合成方法
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone can be synthesized through a multi-step process that involves the reaction of acridone with diethylamine and ethylene oxide. The resulting compound is then treated with hydrochloric acid to form 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone. The synthesis of 10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone is a complex process and requires specialized equipment and expertise.
属性
CAS 编号 |
141992-44-1 |
|---|---|
产品名称 |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
10-[2-(diethylamino)ethyl]-1,4-dihydroxyacridin-9-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20(4-2)11-12-21-14-8-6-5-7-13(14)19(24)17-15(22)9-10-16(23)18(17)21/h5-10,22-23H,3-4,11-12H2,1-2H3 |
InChI 键 |
FGMCSSRWWVDXPV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
规范 SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)O)O |
其他 CAS 编号 |
141992-44-1 |
同义词 |
10-(2-(Diethylamino)ethyl)-1,4-dihydroxy-9(10H)-acridinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



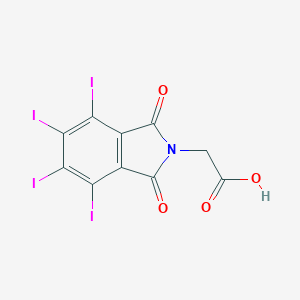
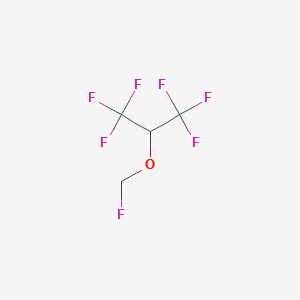
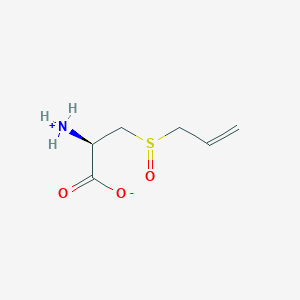
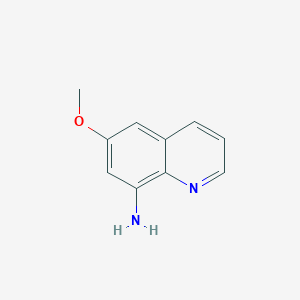
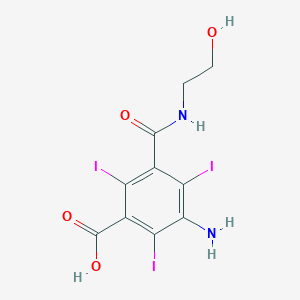
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
